N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Cardiovascular Agents
Studies have explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, revealing significant coronary vasodilating and antihypertensive activities. These compounds show promise as potential cardiovascular agents, with some demonstrating more potent coronary vasodilating activity than existing drugs and equipotent antihypertensive activity compared to guanethidine sulfate (Sato et al., 1980).
Antioxidant and Anticancer Activity
Research on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including structures related to the compound , has shown notable antioxidant and anticancer activities. These compounds have demonstrated significantly higher antioxidant activity compared to ascorbic acid and exhibited cytotoxicity against specific cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).
Antiasthma Agents
The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors for treating asthma showcases the potential of triazolo-pyridazine derivatives in respiratory disease management. These compounds inhibit the release of mediators from human basophils, a key feature in developing effective antiasthma agents (Medwid et al., 1990).
Structural and Computational Studies
Studies on pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives, have highlighted their significance in medicinal chemistry due to their pharmaceutical importance. Research includes synthesis, structural analysis through X-ray diffraction, density functional theory calculations, and Hirshfeld surface analysis to understand intermolecular interactions, offering insights into their potential medicinal applications (Sallam et al., 2021).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, improvements in synthesis, or exploration of its properties.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c19-14-9-12(1-3-15(14)20)2-6-18(27)22-13-7-8-25(10-13)17-5-4-16-23-21-11-26(16)24-17/h1,3-5,9,11,13H,2,6-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMITILKKMGVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide |
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